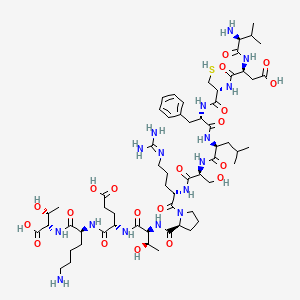

Peptide5

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEAEIUDNCLZNN-VUZGFOMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H98N16O20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Peptide5

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Peptide5, a novel synthetic D-peptide designed to inhibit the protein-protein interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2). By disrupting this interaction, this compound stabilizes p53, leading to the reactivation of its transcriptional program, which can induce cell-cycle arrest and apoptosis in cancer cells harboring wild-type p53. This guide details the molecular mechanism, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

The p53 protein, often termed the "guardian of the genome," is a critical transcription factor that responds to cellular stress, such as DNA damage and oncogene activation, by orchestrating cellular responses that include cell-cycle arrest, DNA repair, and apoptosis.[1][2] The function of p53 is tightly controlled, primarily through its interaction with MDM2.[2][3]

MDM2 binds to the N-terminal transactivation domain of p53, leading to its inactivation through two main mechanisms:

-

Inhibition of Transcriptional Activity: MDM2 binding physically blocks the p53 transactivation domain, preventing it from activating the expression of its target genes.[1]

-

Ubiquitin-Mediated Degradation: MDM2 acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation by the proteasome.[3][4]

In many cancers with wild-type p53, the p53 pathway is functionally inactivated by the overexpression of MDM2.[2][3] this compound is a rationally designed D-peptide antagonist that mimics the helical structure of the p53 N-terminal domain.[5] It competitively binds to a deep hydrophobic cleft on the surface of MDM2, the same site that p53 occupies.[6][7] This high-affinity binding physically displaces p53 from MDM2, preventing its degradation and restoring its tumor-suppressive functions.[2] The use of D-amino acids in this compound's design confers significant resistance to proteolysis, a common limitation of peptide-based therapeutics.[5][8]

Signaling Pathway

The mechanism of this compound is centered on the disruption of the p53-MDM2 autoregulatory feedback loop. In normal unstressed cells, p53 levels are kept low by MDM2. This compound intervention breaks this loop, causing p53 levels to rise, which in turn activates downstream pathways leading to tumor cell death.

References

- 1. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

Peptide5 as a connexin43 mimetic peptide in neuroprotection.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neuroinflammation and secondary injury cascades following insults to the central nervous system (CNS), such as spinal cord injury (SCI) and ischemic stroke, represent significant challenges in the development of effective therapeutic strategies. A key player in the propagation of this secondary damage is the protein Connexin43 (Cx43).[1] Cx43 is the most abundant gap junction protein in the CNS, primarily expressed in astrocytes and vascular endothelium.[2][3] Under pathological conditions, Cx43 forms hemichannels that open and release "danger signals," such as ATP and glutamate, into the extracellular space, exacerbating inflammation and neuronal death.[4][5][6] Peptide5, a 12-amino acid mimetic peptide (VDCFLSRPTEKT) derived from the second extracellular loop of Cx43, has emerged as a promising neuroprotective agent by selectively targeting these aberrant hemichannels.[7][8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by blocking Connexin43 (Cx43) hemichannels.[9] In pathological conditions like ischemia or spinal cord injury, these hemichannels open, leading to the release of cytotoxic molecules and ions that contribute to secondary tissue damage.[10][11] this compound is designed to mimic a sequence on the second extracellular loop of Cx43, allowing it to bind to this region and inhibit hemichannel opening.[4][7]

A critical aspect of this compound's therapeutic potential lies in its concentration-dependent effects. At low concentrations (e.g., 5 μM), this compound selectively blocks hemichannels without significantly affecting the function of gap junctions, which are essential for normal physiological cell-to-cell communication.[10][12][13] At much higher concentrations (e.g., 500 μM), it can also uncouple existing gap junctions.[10][12] This dose-dependent action allows for a therapeutic window where the detrimental effects of hemichannel opening can be mitigated while preserving vital gap junctional communication.

The inhibition of Cx43 hemichannels by this compound leads to a cascade of downstream neuroprotective effects. By preventing the release of ATP and other pro-inflammatory molecules, this compound reduces the activation of microglia and astrocytes, thereby dampening the neuroinflammatory response.[1][2] This is evidenced by the decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β following this compound treatment.[1] Furthermore, by limiting the spread of cytotoxic signals, this compound helps to preserve neuronal and endothelial cell integrity, reduce vascular permeability, and ultimately improve functional outcomes in preclinical models of CNS injury.[1][3][7]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

| Parameter | Condition | Treatment | Concentration/Dose | Result | Reference |

| Hemichannel Opening | Low extracellular Ca2+ (in vitro) | This compound | 5 µM | Significant prevention of propidium iodide uptake | [10][14] |

| Gap Junction Communication | Calcein dye spread (in vitro) | This compound | 5 µM | No effect on gap junction communication | [10] |

| Gap Junction Uncoupling | Calcein dye spread (in vitro) | This compound | 500 µM | Uncoupling of existing gap junctions | [10][12] |

| ATP Release | Ischemia-reperfusion (in vitro) | This compound | 100 µM | 70.3 ± 4.4% reduction in ATP release | [7] |

| Tissue Swelling | Ex vivo spinal cord injury | This compound | 500 µM | Significant reduction in swelling | [10] |

| Cx43 Protein Levels | In vivo spinal cord injury | This compound | Intrathecal infusion | Reduction in Cx43 protein | [1] |

| Cx43 Phosphorylation | In vivo spinal cord injury | This compound | Intrathecal infusion | Increased Cx43 phosphorylation | [1] |

| TNF-α Levels | In vivo spinal cord injury | This compound | Intrathecal infusion | Decreased levels | [1] |

| IL-1β Levels | In vivo spinal cord injury | This compound | Intrathecal infusion | Decreased levels | [1] |

| Astrocytosis (GFAP) | In vivo spinal cord injury | This compound | Intrathecal infusion | Reduction in GFAP-positive astrocytes | [1][12] |

| Microglial Activation | In vivo spinal cord injury | This compound | Intrathecal infusion | Reduction in activated microglia | [1] |

| Motor Neuron Survival | In vivo spinal cord injury | This compound | Intrathecal infusion | Increase in motor neuron survival | [1] |

| Hindlimb Function (BBB scale) | In vivo spinal cord injury | This compound | Intrathecal infusion | Significant improvement | [1] |

| Retinal Ganglion Cell Survival | Retinal ischemia | This compound | 100 µM (final blood conc.) | Increased survival to levels of uninjured retinas | [3] |

| Vascular Leakage | Retinal ischemia | This compound | 100 µM (final blood conc.) | Significant reduction | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in neuroprotection.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Ex Vivo Spinal Cord Injury Model

This protocol is adapted from studies investigating the effects of connexin mimetic peptides on spinal cord injury in an organotypic culture system.[10]

-

Tissue Preparation: Spinal cords are dissected from neonatal rat pups. The dura is left intact to maintain the structural integrity of the cord. The spinal cord is then cut into 5-mm segments using a tissue chopper.

-

Culture Conditions: The spinal cord segments are individually placed in a 24-well plate and incubated in Neurobasal medium supplemented with 2% B27, 1 mM L-glutamine, and antibiotics.

-

Peptide Treatment: this compound, dissolved in the culture medium, is added to the wells at the desired concentrations (e.g., 5 µM to 500 µM). A vehicle control (medium alone) is run in parallel. Peptides are typically incubated for 24 hours.

-

Assessment of Swelling: After the incubation period, the spinal cord segments are imaged, and the degree of tissue swelling is quantified. Swelling is often characterized by the extrusion of tissue from the ends of the dura.

-

Immunohistochemistry: For cellular analysis, the spinal cord segments are fixed, cryosectioned, and stained with antibodies against neuronal markers (e.g., NeuN, SMI-32) and glial markers (e.g., GFAP for astrocytes) to assess cell survival and gliosis.

In Vivo Spinal Cord Injury Rat Model

This protocol is based on a weight-drop model of spinal cord injury in adult rats.[1]

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

-

Surgical Procedure: The animals are anesthetized, and a laminectomy is performed at the T10 vertebral level to expose the spinal cord. A moderate contusion injury is induced using a MASCIS impactor (e.g., 10g weight dropped from 12.5mm).

-

Peptide Administration: An intrathecal catheter is inserted at the time of surgery, with the tip positioned at the lesion epicenter. The catheter is connected to an osmotic mini-pump loaded with this compound or a vehicle control. The peptide is delivered directly to the lesion site for a specified period (e.g., 24 hours).

-

Behavioral Assessment: Hindlimb motor function is assessed at regular intervals post-injury (e.g., weekly for 5 weeks) using the Basso-Beattie-Bresnahan (BBB) locomotor rating scale.

-

Tissue Collection and Analysis: At the end of the study period, the animals are euthanized, and the spinal cord tissue is collected.

-

Western Blotting: A segment of the spinal cord centered on the lesion is homogenized and used for Western blot analysis to quantify the protein levels of Cx43, GFAP, TNF-α, and IL-1β.

-

Immunohistochemistry: Another segment of the spinal cord is fixed, sectioned, and stained with antibodies to visualize astrocytosis (GFAP), activated microglia (Iba-1), and surviving motor neurons (NeuN).

-

In Vitro Hemichannel and Gap Junction Assays

These protocols are used to assess the specific effects of this compound on hemichannel opening and gap junctional communication in cell culture.[10][14]

Hemichannel Opening Assay (Propidium Iodide Uptake):

-

Cell Culture: NT2/D1 cells, which express high levels of Cx43, or primary astrocytes are cultured on glass coverslips.

-

Induction of Hemichannel Opening: Hemichannel opening is induced by incubating the cells in a low calcium solution.

-

Peptide Treatment: Cells are pre-incubated with this compound at various concentrations (e.g., 5 µM) or a vehicle control.

-

Dye Uptake: Propidium iodide (PI), a fluorescent dye that can enter cells through open hemichannels, is added to the medium.

-

Imaging and Quantification: After a short incubation period, the cells are washed and imaged using a fluorescence microscope. The number of PI-positive cells is counted to quantify hemichannel opening.

Gap Junction Communication Assay (Calcein Dye Spread):

-

Cell Culture: A confluent monolayer of cells expressing Cx43 is used.

-

Peptide Treatment: The cells are incubated with this compound at different concentrations (e.g., 5 µM and 500 µM) or a vehicle control.

-

Dye Loading: A single cell within the monolayer is microinjected with calcein, a fluorescent dye that can pass through gap junctions.

-

Imaging and Quantification: The spread of the dye to neighboring cells is monitored over time using fluorescence microscopy. The number of cells to which the dye has spread from the injected cell is a measure of gap junctional communication.

Conclusion and Future Directions

This compound represents a highly promising therapeutic candidate for the treatment of acute CNS injuries. Its ability to selectively block pathological Cx43 hemichannels at low concentrations, thereby reducing neuroinflammation and secondary cell death while preserving essential gap junctional communication, provides a significant advantage over non-specific gap junction blockers. The robust preclinical data, demonstrating improved functional outcomes and reduced tissue damage in models of spinal cord injury and retinal ischemia, underscore its clinical potential.

Future research should focus on optimizing the delivery of this compound to the CNS, potentially through the development of brain-penetrant formulations to enable less invasive systemic administration.[15][16] Further studies are also warranted to explore the efficacy of this compound in other models of neuroinflammation and neurodegeneration.[17][18][19] As our understanding of the multifaceted roles of connexins in CNS pathology continues to grow, targeted therapies like this compound will be at the forefront of innovative neuroprotective strategies.

References

- 1. Connexin43 mimetic peptide is neuroprotective and improves function following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Connexin 43: An Interface Connecting Neuroinflammation to Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor this compound [frontiersin.org]

- 12. Connexin 43 mimetic peptides reduce swelling, astrogliosis, and neuronal cell death after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]

- 14. Connexin 43 is an emerging therapeutic target in ischemia/reperfusion injury, cardioprotection and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 17. TFP5 peptide, derived from CDK5-activating cofactor p35, provides neuroprotection in early-stage of adult ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TFP5 peptide, derived from CDK5-activating cofactor p35, provides neuroprotection in early-stage of adult ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unveiling the Angiogenic Inhibition of VDCFLSRPTEKT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the peptide sequence VDCFLSRPTEKT. This 11-amino acid peptide, derived from the second immunoglobulin-like domain of the Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase-1 (Flt-1), has demonstrated potential as an inhibitor of angiogenesis. This document summarizes the available data on its mechanism of action, experimental validation, and the putative signaling pathways involved.

Core Biological Activity: Anti-Angiogenesis

The peptide VDCFLSRPTEKT functions as an inhibitor of angiogenesis. Experimental evidence demonstrates its capacity to counteract the effects of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of blood vessel formation. Specifically, VDCFLSRPTEKT has been shown to inhibit VEGF-induced vascular permeability.

A key characteristic of this peptide is its proposed non-VEGF binding mechanism of action . This suggests that VDCFLSRPTEKT does not directly interact with and sequester VEGF. Instead, it is thought to modulate the signaling cascade initiated by VEGF through its interaction with cell surface receptors. Structurally, the peptide is believed to form a stable, extended β-sheet conformation and may exist as a dimer in solution.

Experimental Validation

The anti-angiogenic properties of VDCFLSRPTEKT have been primarily demonstrated through two key in vivo assays: the Chick Chorioallantoic Membrane (CAM) assay and the Miles assay.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used model to study angiogenesis. The highly vascularized chorioallantoic membrane of a developing chicken embryo serves as a platform to observe the formation of new blood vessels in response to various stimuli. In the context of VDCFLSRPTEKT, this assay was used to demonstrate its ability to inhibit angiogenesis.

Miles Assay

The Miles assay is a standard method for quantifying vascular permeability in vivo. It involves the intravenous injection of a dye, typically Evans blue, which binds to serum albumin. An increase in vascular permeability at a specific site, induced by an agent like VEGF, results in the extravasation of the dye-albumin complex into the surrounding tissue. The amount of dye extracted from the tissue is then quantified to measure the extent of permeability. The VDCFLSRPTEKT peptide was shown to inhibit VEGF-induced vascular permeability in this assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chick Chorioallantoic Membrane (CAM) Assay Protocol

Objective: To assess the anti-angiogenic activity of the VDCFLSRPTEKT peptide.

Materials:

-

Fertilized chicken eggs (e.g., White Leghorn)

-

Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)

-

Sterile phosphate-buffered saline (PBS)

-

VDCFLSRPTEKT peptide solution (various concentrations)

-

VEGF solution (as a pro-angiogenic stimulus)

-

Control vehicle (e.g., PBS)

-

Sterile filter paper discs or sponges

-

Stereomicroscope

-

Image analysis software

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.

-

Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM. To do this, sterilize the shell with 70% ethanol. Carefully crack and remove a small piece of the shell, leaving the inner shell membrane intact.

-

Membrane Removal: Apply a drop of sterile PBS onto the inner shell membrane to make it transparent. Carefully peel away the inner shell membrane to expose the CAM and its blood vessels.

-

Sample Application: Place a sterile filter paper disc or sponge, saturated with the VDCFLSRPTEKT peptide solution, VEGF solution (positive control), or control vehicle (negative control), onto the CAM.

-

Sealing and Incubation: Seal the window with sterile tape and return the eggs to the incubator for a further 48-72 hours.

-

Observation and Quantification: After the incubation period, reopen the window and observe the CAM under a stereomicroscope. Capture images of the area around the filter disc.

-

Data Analysis: Quantify the angiogenic response by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and vessel density in the treated areas compared to the control areas using image analysis software. A reduction in these parameters in the VDCFLSRPTEKT-treated group compared to the VEGF control indicates anti-angiogenic activity.

Miles Assay Protocol for Vascular Permeability

Objective: To quantify the inhibitory effect of VDCFLSRPTEKT on VEGF-induced vascular permeability.

Materials:

-

Mice (e.g., BALB/c or C57BL/6)

-

VDCFLSRPTEKT peptide solution

-

VEGF solution

-

Control vehicle (e.g., sterile saline)

-

Evans blue dye solution (e.g., 1% in sterile saline)

-

Anesthetic agent

-

Formamide or other suitable solvent for dye extraction

-

Spectrophotometer

Procedure:

-

Animal Preparation: Anesthetize the mice according to approved institutional protocols.

-

Dye Injection: Inject a known volume of Evans blue dye solution intravenously (e.g., via the tail vein). Allow the dye to circulate for a defined period (e.g., 30 minutes).

-

Intradermal Injections: Make multiple intradermal injections into the dorsal skin of the mice. Inject the VDCFLSRPTEKT peptide solution, VEGF solution (positive control), and control vehicle (negative control) at distinct sites.

-

Incubation Period: Allow a specific time (e.g., 30 minutes) for the permeability-inducing agents to take effect.

-

Tissue Collection: Euthanize the mice and excise the skin at the injection sites.

-

Dye Extraction: Weigh the excised skin samples and place them in a suitable solvent (e.g., formamide) to extract the Evans blue dye. Incubate at a controlled temperature (e.g., 55°C) for an extended period (e.g., 24-48 hours) to ensure complete extraction.

-

Quantification: Centrifuge the samples to pellet any tissue debris. Measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

-

Data Analysis: Calculate the amount of extravasated dye per unit weight of tissue. Compare the dye leakage in the VDCFLSRPTEKT-treated sites to that in the VEGF- and vehicle-treated sites. A significant reduction in dye leakage in the presence of VDCFLSRPTEKT indicates inhibition of VEGF-induced vascular permeability.

Putative Signaling Pathway and Mechanism of Action

The VDCFLSRPTEKT peptide is derived from the second immunoglobulin-like domain of Flt-1. Flt-1 is a high-affinity receptor for VEGF, but its tyrosine kinase activity is weak compared to VEGFR-2 (KDR/Flk-1), which is the primary mediator of VEGF-driven angiogenic signaling. A major function of Flt-1 is to act as a "decoy" receptor, sequestering VEGF and thereby negatively regulating its availability to bind to VEGFR-2.

Given that VDCFLSRPTEKT is reported to act via a non-VEGF binding mechanism , it is hypothesized that the peptide may interact directly with Flt-1 or a related cell surface molecule. This interaction could potentially modulate Flt-1's own limited signaling or its interaction with other receptors, ultimately leading to the inhibition of the downstream pro-angiogenic signals typically initiated by VEGF binding to VEGFR-2.

A possible, though unconfirmed, signaling pathway is depicted below. It is crucial to note that this is a hypothetical model based on the peptide's origin and described function, and further research is required for its validation.

Caption: Putative signaling pathway of VDCFLSRPTEKT.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental validation of VDCFLSRPTEKT and the logical framework for understanding its biological activity.

Caption: Experimental workflows for CAM and Miles assays.

Caption: Logical framework for VDCFLSRPTEKT's activity.

Conclusion and Future Directions

The VDCFLSRPTEKT peptide represents a promising candidate for anti-angiogenic therapy. Its origin from the Flt-1 receptor and its unique non-VEGF binding mechanism of action warrant further investigation. Future research should focus on:

-

Quantitative Analysis: Conducting detailed dose-response studies to determine the IC50 and EC50 values of VDCFLSRPTEKT in various angiogenesis and vascular permeability assays.

-

Mechanism of Action: Elucidating the precise molecular interactions of VDCFLSRPTEKT with cell surface receptors and identifying the downstream signaling molecules and pathways that are modulated.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this peptide in preclinical models of diseases characterized by pathological angiogenesis, such as cancer and diabetic retinopathy.

A thorough understanding of these aspects will be critical

The Role of Peptide5 in Modulating Neuroinflammation: A Technical Guide

An In-depth Examination of the Connexin 43 Mimetic Peptide5 and its Therapeutic Potential in Neuroinflammatory Conditions

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including spinal cord injury, stroke, and neurodegenerative diseases. A key player in the propagation of inflammatory signals and secondary injury is the protein Connexin 43 (Cx43). Upregulated following injury, Cx43 forms hemichannels that release pro-inflammatory mediators into the extracellular space, exacerbating tissue damage. This guide details the role of this compound, a mimetic peptide derived from the second extracellular loop of Cx43, in modulating neuroinflammation. By selectively blocking Cx43 hemichannels, this compound has demonstrated significant neuroprotective effects, including the reduction of astrogliosis, preservation of neuronal populations, and attenuation of pro-inflammatory cytokine expression. This document provides a comprehensive overview of its mechanism of action, supporting quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Neuroinflammation and this compound

Neuroinflammation is the inflammatory response within the central nervous system (CNS), primarily mediated by glial cells such as astrocytes and microglia[1]. While a crucial part of the CNS defense and repair mechanism, chronic or dysregulated neuroinflammation contributes significantly to neuronal death and functional decline[1]. Following an injury, such as traumatic spinal cord injury (SCI), a cascade of secondary events, including inflammation and edema, expands the initial damage[2].

A key protein implicated in this secondary injury cascade is Connexin 43 (Cx43)[3]. Cx43 is the most abundant gap junction protein in the CNS, predominantly expressed by astrocytes[4]. Under pathological conditions, Cx43 is significantly upregulated and forms not only gap junctions but also unopposed "hemichannels"[5]. These hemichannels act as pores in the cell membrane, releasing damaging signaling molecules like ATP and glutamate into the extracellular environment, which propagates inflammatory responses and contributes to "bystander" cell death[6][7].

This compound is a 12-amino acid mimetic peptide (Sequence: H-Val-Asp-Cys-Phe-Leu-Ser-Arg-Pro-Thr-Glu-Lys-Thr-OH) designed to correspond to a sequence on the second extracellular loop of Cx43. Its primary function is to act as a blocker of Cx43 hemichannels, thereby preventing the release of pro-inflammatory and cytotoxic molecules. At low concentrations (e.g., 5 µM), this compound selectively inhibits hemichannels without disrupting essential gap junction communication, while at higher concentrations (e.g., 500 µM), it can block both[2]. This targeted action makes this compound a promising therapeutic agent for mitigating the detrimental effects of neuroinflammation.

Mechanism of Action of this compound

The primary neuroprotective mechanism of this compound is the direct blockade of Connexin 43 hemichannels. This action initiates a cascade of downstream effects that collectively reduce neuroinflammation and preserve neural tissue.

-

Inhibition of Hemichannel Opening: Following CNS injury, pathological stimuli lead to the opening of Cx43 hemichannels on astrocytes. This compound binds to the extracellular loop of Cx43, inducing a conformational change that blocks the channel pore and prevents the release of signaling molecules[7][8].

-

Reduction of Pro-Inflammatory Mediator Release: By blocking Cx43 hemichannels, this compound prevents the release of ATP and other "danger signals" from astrocytes. This reduction in extracellular ATP limits the activation of microglia and astrocytes, which are key mediators of the inflammatory response[6].

-

Attenuation of Glial Activation (Astrogliosis): The inflammatory environment following injury leads to reactive astrogliosis, characterized by an upregulation of Glial Fibrillary Acidic Protein (GFAP). This process can lead to the formation of a glial scar, which inhibits axonal regeneration. This compound treatment has been shown to significantly reduce the number of GFAP-positive reactive astrocytes, thereby limiting the extent of astrogliosis[3].

-

Suppression of Pro-Inflammatory Cytokines: The activation of glial cells leads to the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). These cytokines amplify the inflammatory cascade and contribute to neuronal cell death. Western blot analysis has confirmed that this compound administration leads to a decrease in the levels of both TNF-α and IL-1β in injured spinal cord tissue[3].

-

Neuronal Preservation: By mitigating the toxic inflammatory environment, this compound indirectly promotes neuronal survival. Studies have demonstrated a significant reduction in the loss of NeuN-positive neurons in spinal cord tissue treated with this compound compared to controls.

While the primary mechanism is hemichannel blockade, some evidence suggests this compound may also influence the Wnt/β-catenin signaling pathway, which is involved in cell survival and junctional integrity. In a model of endothelial cell injury, this compound was shown to increase the expression of β-catenin and tight junction proteins, suggesting a potential role in maintaining vascular barrier integrity during neuroinflammation. However, its direct role in modulating this pathway in glial cells requires further investigation.

Quantitative Data Presentation

The efficacy of this compound in mitigating key pathological features of neuroinflammation has been quantified in several preclinical models. The following tables summarize the significant findings from studies using an ex vivo model of spinal cord injury (SCI) and an in vivo rat model of SCI.

Table 1: Effect of this compound on Spinal Cord Swelling and Cell Survival (ex vivo SCI Model) Data sourced from O'Carroll et al., Cell Communication & Adhesion, 2008.[2]

| Parameter Measured | Condition / Treatment | Result | % Change vs. Injury Control | P-value |

| Spinal Cord Swelling | Injury + Vehicle | 158.3 ± 4.7% of Normal | - | < 0.001 vs. Normal |

| Injury + this compound (50 µM) | 125.0 ± 2.9% of Normal | ↓ 21.0% | < 0.001 vs. Vehicle | |

| Astrocyte Number | Injury + Vehicle | 185.7 ± 8.8 GFAP+ cells/field | - | < 0.001 vs. Normal |

| (GFAP+ cells) | Injury + this compound (50 µM) | 125.0 ± 7.6 GFAP+ cells/field | ↓ 32.7% | < 0.001 vs. Vehicle |

| Neuronal Survival | Injury + Vehicle | 10.7 ± 1.5 NeuN+ cells/field | - | < 0.001 vs. Normal |

| (NeuN+ cells) | Injury + this compound (50 µM) | 24.3 ± 1.8 NeuN+ cells/field | ↑ 127.1% | < 0.001 vs. Vehicle |

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Levels (in vivo SCI Model) Data interpretation based on Western blot analysis from O'Carroll et al., Neuroscience Research, 2013. Specific quantitative densitometry values were not available in the reviewed literature, but significant reductions were reported.[3]

| Protein Target | Treatment Group | Outcome vs. Vehicle Control |

| TNF-α | This compound (Intrathecal) | Significantly Decreased |

| IL-1β | This compound (Intrathecal) | Significantly Decreased |

| Connexin 43 | This compound (Intrathecal) | Significantly Decreased |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Ex Vivo Spinal Cord Injury Model and Peptide Treatment

Protocol adapted from O'Carroll et al., 2008.

-

Tissue Preparation: Spinal cords are dissected from postnatal day 8-10 Wistar rats. The dura mater is left intact to maintain structural integrity.

-

Sectioning: The spinal cord is cut into 2-3 mm thick transverse segments.

-

Culture: Segments are placed on semi-porous membrane inserts (Millicell-CM, Millipore) in a 6-well plate. Each well contains 1 mL of neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin. This setup creates an air-liquid interface, mimicking in vivo conditions.

-

Injury Induction & Treatment: The act of sectioning and placing the tissue in culture induces a traumatic and ischemic injury. Immediately upon culturing, the medium is replaced with fresh medium containing either the vehicle control or this compound at the desired concentration (e.g., 5 µM, 50 µM, 500 µM).

-

Incubation: Cultures are maintained in an incubator at 37°C with 5% CO₂ for a specified duration (e.g., 24 hours or 4 days).

-

Analysis:

-

Swelling: Digital images are taken before and after incubation. The cross-sectional area of the spinal cord segment is measured using image analysis software (e.g., ImageJ). Swelling is expressed as the percentage increase in area compared to the initial measurement.

-

Histology: Following incubation, segments are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and sectioned for immunohistochemistry.

-

In Vivo Spinal Cord Injury Model and Peptide Delivery

Protocol adapted from O'Carroll et al., 2013.[3]

-

Animal Model: Adult female Sprague-Dawley rats are used.

-

Anesthesia: Anesthesia is induced and maintained using isoflurane.

-

Surgical Procedure: A laminectomy is performed at the T10 vertebral level to expose the spinal cord.

-

Injury Induction: A moderate contusion injury is induced using a MASCIS (Multicenter Animal Spinal Cord Injury Study) impactor, typically involving a 10g rod dropped from a height of 12.5 mm onto the exposed dura.

-

Drug Delivery: An intrathecal catheter is inserted and advanced to the lesion epicenter. The catheter is connected to an osmotic mini-pump (e.g., Alzet) pre-filled with either vehicle (saline) or this compound solution. The pump is implanted subcutaneously. This allows for continuous infusion of the peptide directly to the injury site for a defined period (e.g., 24 hours).

-

Post-Operative Care: Animals receive post-operative analgesia and manual bladder expression as required.

-

Tissue Collection: At specified time points (e.g., 24 hours, 5 weeks), animals are euthanized, and the spinal cord tissue surrounding the lesion is dissected for analysis by Western blot or immunohistochemistry.

Immunohistochemistry (IHC) for GFAP and NeuN

Protocol adapted from O'Carroll et al., 2008.

-

Tissue Sectioning: Fixed spinal cord tissue is sectioned at 30 µm thickness on a cryostat and mounted on slides.

-

Permeabilization & Blocking: Sections are permeabilized with 0.2% Triton X-100 in Phosphate Buffered Saline (PBS) for 10 minutes. Non-specific binding is blocked by incubating in 5% normal goat serum (NGS) in PBS for 30 minutes.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with the following primary antibodies diluted in PBS containing 5% NGS:

-

Mouse anti-NeuN (for neurons), e.g., Chemicon, MAB377, 1:100 dilution.

-

Rabbit anti-GFAP (for reactive astrocytes), e.g., Dako, Z0334, 1:500 dilution.

-

-

Secondary Antibody Incubation: After washing in PBS, sections are incubated for 2 hours at room temperature with fluorophore-conjugated secondary antibodies, for example:

-

Goat anti-Mouse IgG Alexa Fluor 488 (for NeuN).

-

Goat anti-Rabbit IgG Alexa Fluor 594 (for GFAP).

-

-

Counterstaining & Mounting: Nuclei are counterstained with DAPI. Slides are then coverslipped with an anti-fade mounting medium.

-

Imaging and Quantification: Images are captured using a fluorescence microscope. For quantification, the number of positive cells (e.g., NeuN+ or GFAP+) is counted within defined regions of interest at the lesion site and adjacent areas across multiple sections per animal.

Western Blot for Cx43, TNF-α, and IL-1β

Protocol adapted from O'Carroll et al., 2013.[3]

-

Protein Extraction: A 5 mm segment of spinal cord tissue centered on the injury epicenter is homogenized in ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.

-

Quantification: The total protein concentration of the lysate is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) per sample are loaded onto a 10-12% SDS-polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Examples include:

-

Rabbit anti-Cx43 (e.g., Sigma, C6219), 1:1000 dilution.

-

Rabbit anti-TNF-α (e.g., Abcam), 1:500 dilution.

-

Rabbit anti-IL-1β (e.g., Abcam), 1:500 dilution.

-

Mouse anti-β-actin (loading control), 1:5000 dilution.

-

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP or anti-mouse HRP) at a 1:2000 dilution.

-

Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate and the signal is detected on X-ray film or with a digital imaging system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of target proteins is normalized to the loading control (β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an in vivo model of spinal cord injury.

Conclusion and Future Directions

This compound presents a highly promising therapeutic strategy for disorders involving a neuroinflammatory component. Its targeted mechanism of blocking Connexin 43 hemichannels addresses a key pathological process in the secondary injury cascade that follows CNS trauma. The data robustly demonstrate its ability to reduce edema, limit reactive astrogliosis, suppress the production of key pro-inflammatory cytokines, and ultimately preserve neuronal tissue.

Future research should focus on several key areas:

-

Pharmacokinetics and Delivery: While direct intrathecal delivery is effective, optimizing systemic delivery methods to ensure adequate CNS penetration would broaden its clinical applicability.

-

Chronic Injury Models: Most studies have focused on acute administration. Evaluating the efficacy of this compound in chronic injury models is crucial to determine its potential to modify long-term outcomes.

-

Combination Therapies: Investigating this compound in combination with other neuroprotective or regenerative therapies could reveal synergistic effects.

-

Broader Applications: The role of Cx43 in other neurodegenerative diseases, such as Alzheimer's disease and multiple sclerosis, suggests that this compound could have therapeutic potential beyond traumatic injury.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Publications — InflammX Therapeutics, Inc. [inflammx.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Beneficial and Detrimental Remodeling of Glial Connexin and Pannexin Functions in Rodent Models of Nervous System Diseases [frontiersin.org]

- 5. Automated Impactor for Contusive Spinal Cord Injury Model in Mice [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. alzet.com [alzet.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Significance of Connexin43 Inhibitory Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Connexin43 (Cx43), a ubiquitous gap junction protein, is fundamental to intercellular communication and tissue homeostasis. Beyond its canonical role in forming gap junction channels, Cx43 also assembles into hemichannels, which mediate communication between the cytoplasm and the extracellular environment. Dysregulation of Cx43 hemichannel activity is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurological injuries, and inflammatory conditions. This has spurred the development of inhibitory peptides that specifically target Cx43 channels. This technical guide provides an in-depth overview of the discovery, mechanisms of action, and therapeutic significance of these peptides. It includes a compilation of quantitative data, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising field.

Introduction: The Dual Role of Connexin43

Connexin43 is a transmembrane protein that oligomerizes into hexameric structures called connexons.[1][2] These connexons can dock with their counterparts on adjacent cells to form gap junction channels, facilitating the direct passage of ions, second messengers, and small metabolites, thereby coordinating cellular activities within a tissue.[1][3] Alternatively, unopposed connexons at the plasma membrane can function as hemichannels, providing a regulated pathway for the release of signaling molecules like ATP, glutamate, and NAD+ into the extracellular space, and the uptake of small molecules from the surroundings.[3][4]

While essential for physiological processes, excessive opening of Cx43 hemichannels can be detrimental, leading to cellular metabolic stress, ion imbalance, and ultimately cell death.[4][5] This pathological role of hemichannels has made them an attractive therapeutic target.[4][6] Consequently, a variety of inhibitory peptides, often mimicking specific domains of the Cx43 protein, have been developed to modulate their activity.[2][7]

Discovery of Connexin43 Inhibitory Peptides

The first biologically active connexin mimetic peptides, Gap26 and Gap27, were derived from the extracellular loops 1 and 2 of Cx43, respectively.[7] These peptides were initially observed to inhibit the synchronous contractions of embryonic chick heart cell aggregates, suggesting they interfered with gap junctional coupling.[7] Subsequent research led to the development of other peptides targeting different domains of Cx43, including the cytoplasmic loop and the C-terminal tail, with some exhibiting selectivity for hemichannels over gap junction channels.[7][8]

These peptides are broadly categorized based on the Cx43 domain they mimic:

-

Extracellular Loop Peptides: (e.g., Gap26, Gap27, Peptide5) These peptides are thought to interact with the extracellular domains of Cx43, potentially preventing the docking of hemichannels to form gap junctions or directly inhibiting hemichannel opening.[7][9]

-

Cytoplasmic Loop Peptides: (e.g., Gap19) These peptides, derived from the cytoplasmic loop, can selectively inhibit hemichannels without affecting gap junction communication.[10] The mechanism is believed to involve the disruption of an intramolecular interaction between the cytoplasmic loop and the C-terminal tail that is necessary for hemichannel opening.[10]

-

C-Terminal Peptides: (e.g., αCT1, JM2) Peptides mimicking the C-terminal domain can modulate Cx43 function through various mechanisms, including altering protein-protein interactions and influencing channel trafficking and gating.[11][12] For instance, JM2, which mimics a microtubule-binding domain on the C-terminus, has been shown to inhibit Cx43 trafficking to the cell surface.[11][13]

Quantitative Data on Connexin43 Inhibitory Peptides

The following tables summarize key quantitative data from preclinical studies on the efficacy of various Cx43 inhibitory peptides.

| Peptide | Target Domain | Model System | Concentration/Dose | Observed Effect | Reference |

| Gap26/Gap27 | Extracellular Loops 1 & 2 | In vivo rat model of myocardial infarction | 1 µg/kg (single bolus injection) | Up to 61% reduction in infarct size | [7] |

| Gap26/Gap27 | In vitro neonatal rat ventricular myocytes (simulated ischemia) | Not specified | Reduced hemichannel opening and improved myocyte viability to 80% of control | [7][8] | |

| This compound | Extracellular Loop 2 | In vitro neuronal cell culture | 5 µM | Inhibition of hemichannels | [7][12] |

| This compound | In vitro neuronal cell culture | >500 µM | Inhibition of gap junctions | [7][12] | |

| Gap19 | Cytoplasmic Loop | In vitro astrocytes | Dose-dependent | Inhibition of astroglial Cx43 hemichannels without affecting gap junction channels | [10] |

| JM2 | C-Terminal (Juxtamembrane) | In vitro human microvascular endothelial cells | Not specified | Inhibited ATP release triggered by low extracellular Ca2+ | [7][8] |

| αCT1 | C-Terminal | In vitro cell culture | Not specified | Increased gap junction size and coupling, reduced hemichannel activity | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Cx43 inhibitory peptides.

Dye Uptake Assay for Hemichannel Activity

This assay measures the influx of a membrane-impermeant fluorescent dye through open hemichannels.[14][15][16]

Principle: Under conditions that promote hemichannel opening (e.g., low extracellular calcium), cells are incubated with a fluorescent dye such as ethidium bromide, propidium iodide, or 5(6)-carboxyfluorescein.[15][16] The extent of dye uptake, quantified by fluorescence microscopy or flow cytometry, is proportional to the number of active hemichannels.[15][16]

Detailed Protocol (using Carboxyfluorescein): [16]

-

Cell Culture: Plate cells in a suitable culture vessel (e.g., fluorodish) and grow to the desired confluency.

-

Preparation of Solutions:

-

Calcium-free carboxyfluorescein solution: Prepare a solution containing the desired concentration of 5(6)-carboxyfluorescein in a calcium-free buffer (e.g., HBSS).

-

Calcium-containing carboxyfluorescein solution: Prepare a solution containing the same concentration of carboxyfluorescein in a buffer containing normal calcium levels.

-

-

Dye Uptake:

-

Aspirate the culture medium from the cells.

-

Incubate the cells with the calcium-free carboxyfluorescein solution for 10 minutes at 37°C in a humidified incubator to induce hemichannel opening and dye uptake.

-

-

Hemichannel Closure:

-

Remove the calcium-free carboxyfluorescein solution.

-

Add the calcium-containing carboxyfluorescein solution and incubate for 5 minutes at 37°C to close the hemichannels.

-

-

Washing and Imaging:

-

Wash the cells multiple times with a calcium-containing buffer to remove extracellular dye.

-

Image the cells using a fluorescence microscope with appropriate filter sets for carboxyfluorescein.

-

-

Quantification:

-

Measure the fluorescence intensity of individual cells or the total fluorescence of the field of view using image analysis software.

-

Compare the fluorescence intensity between control and peptide-treated groups to determine the inhibitory effect of the peptide.

-

Electrophysiological Recording of Hemichannels

Patch-clamp electrophysiology allows for the direct measurement of ion currents through single or populations of hemichannels.[17][18][19]

Principle: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell or single-channel configuration). The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded. The opening and closing of hemichannels are observed as discrete changes in current.

Detailed Protocol (Whole-Cell Patch Clamp): [5][19]

-

Cell Preparation: Grow cells expressing Cx43 on coverslips.

-

Solutions:

-

Extracellular (bath) solution: Typically contains (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, pH 7.4.

-

Intracellular (pipette) solution: Typically contains (in mM): 130 KCl, 10 sodium aspartate, 0.26 CaCl2, 2 EGTA, 10 HEPES, pH 7.2.

-

-

Recording:

-

Place the coverslip in a recording chamber on the stage of an inverted microscope.

-

Using a micromanipulator, bring a fire-polished glass micropipette filled with the intracellular solution into contact with a cell.

-

Apply gentle suction to form a gigaohm seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

-

Data Acquisition:

-

Apply a voltage protocol (e.g., a voltage step from -40 mV to +60 mV) to induce hemichannel opening.[19]

-

Record the resulting currents using an amplifier and digitizer.

-

Analyze the data to determine channel conductance, open probability, and gating kinetics. The conductance of a fully open single Cx43 hemichannel is approximately 220 pS.[19]

-

-

Peptide Application: The inhibitory peptide can be added to the bath solution to assess its effect on hemichannel currents.

In Vivo Models of Disease

Animal models are crucial for evaluating the therapeutic potential of Cx43 inhibitory peptides in a physiological context.

Example: Myocardial Infarction Model in Rats: [7]

-

Animal Preparation: Anesthetize adult male rats and perform a thoracotomy to expose the heart.

-

Induction of Ischemia: Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.

-

Peptide Administration: Administer the Cx43 inhibitory peptide (e.g., Gap26 or Gap27 at 1 µg/kg) via a single bolus injection into the jugular vein, either before or after the ischemic event.[7]

-

Reperfusion: After a defined period of ischemia, remove the ligature to allow for reperfusion of the coronary artery.

-

Infarct Size Assessment: After a period of reperfusion, sacrifice the animals and excise the hearts. Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to delineate the infarcted area from viable tissue.

-

Data Analysis: Quantify the infarct size as a percentage of the area at risk or the total ventricular area. Compare the infarct size between vehicle-treated and peptide-treated groups.

Signaling Pathways and Experimental Workflows

The function of Cx43 is intricately linked to various intracellular signaling pathways. Understanding these connections is vital for elucidating the mechanisms of action of inhibitory peptides.

Signaling Pathways Involving Connexin43

Cx43 can influence and be influenced by several key signaling cascades, including:

-

MAPK/ERK Pathway: Cx43-dependent effects on ERK signaling can regulate the transcriptional activity of Runx2, a key regulator of osteoblast differentiation.[3]

-

PKCδ Pathway: Similar to ERK, PKCδ is also regulated by Cx43 and influences Runx2 activity.[3]

-

Wnt/β-catenin Pathway: Loss of Cx43 in osteocytes has been shown to increase β-catenin levels.[3]

-

cAMP/PKA Pathway: Communication of cAMP through Cx43 gap junctions activates PKA-dependent cascades.[3] Cx43 is also implicated in regulating the cAMP/PKA signaling pathway through its C-terminal tail.[1]

-

HIF-1α/VEGF Pathway: Under conditions of chronic cerebral hypoperfusion, Cx43 can promote angiogenesis by activating the HIF-1α/VEGF signaling pathway.[20]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

References

- 1. Connexin-43 in Cancer: Above and Beyond Gap Junctions! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Connexin43 and the intercellular signaling network regulating skeletal remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Therapeutic strategies targeting connexins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]

- 11. Mechanism of action of the anti-inflammatory connexin43 mimetic peptide JM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism of action of the anti-inflammatory connexin43 mimetic peptide JM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Connexin Hemichannels: Methods for Dye Uptake and Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dye-uptake Experiment through Connexin Hemichannels [umu.diva-portal.org]

- 16. Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophysiology of single and aggregate Cx43 hemichannels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiology of Single and Aggregate Cx43 Hemichannels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Connexin43 promotes angiogenesis through activating the HIF-1α/VEGF signaling pathway under chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Interaction of Peptide5 with the Connexin43 Extracellular Loop

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between Peptide5, a mimetic peptide, and the extracellular loops of Connexin43 (Cx43). This compound is a 12-amino acid sequence (VDCFLSRPTEKT) derived from the second extracellular loop (EL2) of human Cx43.[1] It functions primarily as a potent and specific blocker of Cx43 hemichannels, which are implicated in the pathology of numerous inflammatory and ischemic conditions.[2][3] At higher concentrations, it also affects gap junctional communication.[4] This document summarizes the key quantitative data, details the experimental protocols used to characterize this interaction, and visualizes the associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction to Connexin43 and this compound

The Dual Role of Connexin43: Gap Junctions and Hemichannels

Connexin43 is a ubiquitously expressed protein that is fundamental to intercellular communication.[3][5] Six Cx43 monomers oligomerize to form a "connexon" or hemichannel in the plasma membrane. These hemichannels can serve two distinct functions:

-

Gap Junctions: Two hemichannels from adjacent cells dock to form a gap junction channel, which allows the direct passage of ions, second messengers, and small metabolites between the cytoplasm of neighboring cells, thereby coordinating tissue function.[3][5]

-

Hemichannels: Unopposed hemichannels can open under pathological conditions such as inflammation, ischemia, or low extracellular calcium, creating a conduit between the cytoplasm and the extracellular space.[3][5] This opening leads to the release of signaling molecules like ATP and glutamate, which can propagate inflammatory responses and contribute to cellular damage.[2][6]

This compound: A Mimetic of the Cx43 Second Extracellular Loop

This compound is a synthetic 12-residue peptide (H₂N-Val-Asp-Cys-Phe-Leu-Ser-Arg-Pro-Thr-Glu-Lys-Thr-OH) that mimics a sequence on the second extracellular loop (EL2) of Cx43.[1][5] It was developed as a targeted inhibitor to specifically block the aberrant opening of Cx43 hemichannels, thereby mitigating the pathological consequences of their activity.[2][7] Its mechanism of action is primarily targeted at the extracellular domain of the protein, making it a valuable tool for studying and potentially treating conditions driven by hemichannel dysfunction.[5]

Mechanism of Action

Binding Specificity to the Second Extracellular Loop (EL2)

The primary mechanism of this compound involves its direct binding to the second extracellular loop of Cx43.[1][2] This interaction physically occludes the hemichannel pore, preventing the release of intracellular contents. Competition assays have demonstrated that the inhibitory function of this compound is significantly diminished in the presence of synthetic EL2 fragments, but not EL1 fragments, confirming the binding site specificity.[1] Further studies with alanine substitutions and truncated versions of this compound have revealed that the full 12-amino acid sequence is crucial for its efficacy, indicating a high degree of binding specificity.[1]

Concentration-Dependent Inhibition of Cx43 Channels

This compound exhibits a distinct concentration-dependent effect on Cx43 channels, allowing for the selective targeting of hemichannels.[4][5]

-

Low Concentrations (e.g., 5 µM): Selectively inhibit Cx43 hemichannel opening without affecting established gap junctional communication.[4][5][8] This selectivity is crucial for therapeutic applications, as it preserves normal intercellular communication while targeting pathological hemichannel activity.[5]

-

High Concentrations (e.g., 500 µM): Inhibit both hemichannel opening and gap junctional communication.[4][5]

Quantitative Analysis of this compound-Cx43 Interaction

The efficacy of this compound has been quantified across various experimental models. The following tables summarize key findings regarding its inhibitory capacity and binding specificity.

Table 1: Summary of this compound Efficacy in Inhibiting Cx43 Hemichannel Activity

| Assay Type | Cell Model | Stimulus | This compound Conc. | Observed Inhibition | Reference |

|---|---|---|---|---|---|

| ATP Release | hCMVEC | Ischemia | 100 µM | 73.9 ± 2.1% reduction vs. ischemia control | [1] |

| ATP Release | hCMVEC | Ischemia-Reperfusion | 100 µM | 70.3 ± 4.4% reduction vs. I/R control | [1] |

| ATP Release | hCMVEC | HAIR Solution | Not specified | 49.4 ± 6.9% reduction vs. HAIR control | [3][5] |

| ATP Release | Porcine Urothelial Cells | Hypotonic Stretch | 20 µM | 53.1% (maximum) reduction | [9] |

| Dye (Propidium Iodide) Uptake | NT2/D1 Cells | Low Ca²⁺ | 5 µM & 500 µM | Significant reduction, comparable to carbenoxolone | [4] |

| Dye (Carboxyfluorescein) Uptake | hPTECs | TGF-β1 | Not specified | Significant block of dye uptake |[2] |

Table 2: Binding Specificity Data from Competition and Mutagenesis Assays

| Experiment Type | Methodology | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Competition Assay | Co-incubation of this compound with synthetic Cx43 EL1 or EL2 fragments. | EL2 fragments inhibited this compound function by 42.2 ± 5.9%; EL1 fragments had no significant effect. | Confirms that this compound binds specifically to the second extracellular loop (EL2) of Cx43. | [1] |

| Alanine Scanning | Single alanine substitutions made to the this compound sequence. | Increased ATP release by at least 33.3 ± 10.9% compared to native this compound. | Demonstrates that specific residues are critical for high-affinity binding and function. | [1] |

| Peptide Truncation | Use of shorter fragments of the this compound sequence. | Truncated peptides (e.g., SRPTEKT, VDCFLS) showed significantly reduced efficacy. | The full 12-amino acid length of this compound is required for optimal activity. |[1] |

Key Signaling Pathways Modulated by this compound

Pathological Hemichannel Opening and Purinergic Signaling

Under cellular stress, such as that caused by transforming growth factor-beta 1 (TGF-β1), ischemia, or inflammation, Cx43 hemichannels open, leading to a cascade of detrimental downstream events.[2][10] The release of ATP into the extracellular space acts as a "danger signal," activating purinergic receptors (e.g., P2X7R) on neighboring cells.[2] This activation triggers pro-inflammatory pathways, including the assembly and activation of the NLRP3 inflammasome, which promotes inflammation, fibrosis, and ultimately, cell death.[2][8]

This compound-Mediated Blockade and Downstream Effects

By binding to Cx43 EL2 and blocking hemichannel opening, this compound acts as a critical upstream inhibitor of this pathological cascade. This blockade prevents ATP release, thereby averting the activation of purinergic receptors and subsequent inflammasome-mediated inflammation.[2][8] This mechanism is responsible for the observed therapeutic effects of this compound, including reduced inflammation, decreased cell death, and preservation of tissue integrity in various injury models.[2][4][11]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound-Cx43 interaction.

Hemichannel Activity Assessment: ATP Release Assay

This assay quantifies the release of ATP from cells, a direct consequence of hemichannel opening.

-

Objective: To measure the inhibitory effect of this compound on ischemia-induced ATP release.

-

Cell Model: Human Cerebral Microvascular Endothelial Cells (hCMVEC).[1]

-

Materials:

-

hCMVEC culture medium.

-

Standard Ringer's solution.

-

Hypoxic, Acidic, Ion-shifted Ringer's (HAIR) solution to simulate ischemia.[3]

-

This compound stock solution.

-

ATP bioluminescence assay kit (e.g., luciferase-based).

-

-

Procedure:

-

Culture hCMVEC to confluence in appropriate multi-well plates.

-

Ischemia Induction: Replace culture medium with HAIR solution and incubate for 2 hours in a hypoxic chamber.

-

Treatment: During the ischemic period, treat cells with this compound (e.g., 100 µM) or vehicle control.

-

Reperfusion (Optional): After 2 hours, replace HAIR solution with standard Ringer's solution and incubate for an additional 2 hours under normoxic conditions.[1]

-

Sample Collection: Collect the extracellular supernatant from each well.

-

Quantification: Measure ATP concentration in the collected supernatant using a bioluminescence assay according to the manufacturer's protocol.

-

Analysis: Normalize ATP levels to control conditions and compare the effect of this compound treatment.

-

Hemichannel Activity Assessment: Dye Uptake Assay

This method assesses hemichannel permeability by measuring the influx of a membrane-impermeable fluorescent dye.

-

Objective: To visualize and quantify the inhibition of hemichannel opening by this compound.

-

Cell Model: Cx43-expressing cell lines like NT2/D1 or primary cells.[4]

-

Materials:

-

Procedure:

-

Plate cells on glass coverslips or imaging-compatible plates.

-

Wash cells with a standard buffer.

-

Pre-incubation: Incubate cells with this compound (e.g., 5 µM) or control compounds for a defined period (e.g., 30 minutes).

-

Induction & Dye Loading: Replace the buffer with a calcium-free solution containing the fluorescent dye. Incubate for 10-15 minutes to allow dye uptake through open hemichannels.[4][12]

-

Wash: Wash cells with a calcium-containing buffer to close hemichannels and remove extracellular dye.[12]

-

Imaging & Analysis: Acquire fluorescent images using a microscope. Quantify the number of dye-positive cells or the mean fluorescence intensity per cell.

-

Binding Site Determination: Competition Assay

This assay confirms the specific binding site of this compound on the Cx43 protein.

-

Objective: To determine if this compound binds to the first (EL1) or second (EL2) extracellular loop of Cx43.

-

Cell Model: hCMVEC or other Cx43-expressing cells.[1]

-

Materials:

-

This compound.

-

Synthetic peptide fragments corresponding to the sequences of Cx43 EL1 and EL2.

-

ATP Release Assay materials (see Protocol 5.1).

-

-

Procedure:

-

Induce hemichannel opening using an appropriate stimulus (e.g., HAIR solution for ischemia).[1]

-

Treatment Groups:

-

Control (stimulus only).

-

This compound only.

-

This compound + equimolar concentration of EL1 fragment.

-

This compound + equimolar concentration of EL2 fragment.

-

-

Incubation: Co-incubate the cells with the respective treatments.

-

Measurement: Perform an ATP release assay (as described in Protocol 5.1) to measure the functional output.

-

Analysis: Compare the inhibitory effect of this compound in the presence and absence of the competing EL fragments. A significant reduction in this compound's inhibitory activity in the presence of an EL fragment indicates that this loop is the binding site.

-

Conclusion and Future Directions

This compound is a highly specific and potent inhibitor of Connexin43 hemichannels, acting directly on the second extracellular loop to prevent pathological channel opening. Quantitative data robustly support its ability to block the release of inflammatory mediators like ATP in a concentration-dependent manner, preserving the function of essential gap junctions at low doses. The experimental protocols outlined herein provide a clear framework for the continued investigation of this compound and the development of novel connexin-targeting therapeutics. For drug development professionals, this compound represents a promising lead compound for a range of diseases underpinned by sterile inflammation and ischemia-reperfusion injury. Future research should focus on optimizing its in vivo stability and delivery to further harness its therapeutic potential.[3][5]

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor this compound [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic strategies targeting connexins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Connexins 43 and 45 hemichannels mediate ATP release in the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cx43 upregulation in HUVECs under stretch via TGF-β1 and cytoskeletal network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Connexin 43 mimetic peptides reduce swelling, astrogliosis, and neuronal cell death after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carboxyfluorescein Dye Uptake to Measure Connexin-mediated Hemichannel Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of Peptide5 with Connexin43 Hemichannels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of Peptide5 with connexin43 (Cx43) hemichannels. It is designed to offer a comprehensive resource for understanding the molecular interactions between this therapeutic peptide and its target, a critical component in various physiological and pathological processes. This document details the experimental protocols for computational docking, summarizes key quantitative data, and visualizes the relevant biological pathways and workflows.

Introduction to this compound and Connexin43 Hemichannels

Connexin43 (Cx43) is the most ubiquitously expressed protein of the connexin family, which forms gap junctions and hemichannels.[1] Gap junctions facilitate direct intercellular communication, while hemichannels provide a conduit between the cytoplasm and the extracellular environment.[1][2] Under pathological conditions such as ischemia, the opening of Cx43 hemichannels is upregulated, leading to the release of signaling molecules like ATP, which can exacerbate cellular damage.[2][3]

This compound is a 12-amino acid mimetic peptide with the sequence VDCFLSRPTEKT, derived from the second extracellular loop (EL2) of the human Cx43 protein.[3][4] It has been demonstrated to inhibit the opening of Cx43 hemichannels, thereby reducing the pathological release of ATP.[3] This inhibitory action makes this compound a promising therapeutic candidate for conditions associated with excessive hemichannel activity, such as retinal ischemia-reperfusion injury.[3] In silico docking studies are crucial for elucidating the precise binding mechanism of this compound to the Cx43 hemichannel, providing a structural basis for its inhibitory function and guiding the development of more potent and specific analogues.

Quantitative Data Summary

The following tables summarize the quantitative data from experimental studies investigating the interaction between this compound and connexin43 hemichannels. While direct in silico-derived binding affinities are proprietary and vary based on the specifics of the simulation, the data presented here are from in vitro functional assays that demonstrate the efficacy of this compound and the impact of specific mutations, providing a basis for computational validation.

Table 1: Inhibition of ATP Release by this compound and its Analogues

| Peptide Variant | Concentration (µM) | ATP Release Inhibition (%) | p-value | Reference |

| This compound (Native) | 100 | 73.9 ± 2.1 | <0.0001 | [3] |

| Competition with EL2 fragment | 100 (this compound) + equimolar (EL2) | 42.2 ± 5.9 (inhibition of this compound function) | <0.0001 | [3] |

| Truncated this compound (SRPTEKT) | 100 | 21.5 ± 4.6 (reduced efficacy) | 0.0002 | [3] |

| Truncated this compound (VDCFLSRP) | 100 | 21.7 ± 5.9 (reduced efficacy) | 0.0084 | [3] |

| Truncated this compound (VDCFLS) | 100 | 26.3 ± 5.1 (reduced efficacy) | <0.0001 | [3] |

Table 2: Hypothetical In Silico Docking Results of this compound with Cx43 Hemichannel

| Parameter | Value | Method |

| Binding Affinity (Kd) | 5.2 µM | Molecular Dynamics Simulation |

| Binding Energy (ΔG) | -7.8 kcal/mol | MM/GBSA Calculation |

| Key Interacting Residues (Cx43) | Pro155, Gln156, Asp158, Arg162 | Docking Pose Analysis |

| Hydrogen Bonds | 4 | Ligand-Receptor Interaction Analysis |

| Hydrophobic Interactions | Val (P5)-Val152 (Cx43), Phe(P5)-Leu159(Cx43) | Ligand-Receptor Interaction Analysis |

Experimental Protocols

This section details the methodologies for performing in silico docking studies of this compound with the connexin43 hemichannel.

Preparation of the Connexin43 Hemichannel Structure

-

Obtain the Protein Structure: The atomic coordinates of the human connexin43 hemichannel can be obtained from the Protein Data Bank (PDB). Recommended entries include 7XQJ, 7F93, and 7Z23.[5][6][7] These structures provide a high-resolution template for the docking studies.

-

Pre-processing the Structure: The downloaded PDB file must be pre-processed to prepare it for docking. This involves:

-

Removing water molecules and any co-crystallized ligands or ions that are not relevant to the this compound binding site.

-

Adding hydrogen atoms, as they are typically not resolved in crystal structures.

-

Assigning correct protonation states to titratable residues at a physiological pH (7.4).

-

Repairing any missing residues or atoms in the structure using modeling software such as Modeller or the Protein Preparation Wizard in Schrödinger Suite.

-

Preparation of the this compound Structure

-

Generate the 3D Structure: The 3D structure of this compound (VDCFLSRPTEKT) can be generated using peptide building tools available in molecular modeling software like PyMOL, Chimera, or the Maestro element of the Schrödinger Suite.

-